molecular formula C16H17N3O3S B2701100 N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide CAS No. 1797893-08-3

N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide

Cat. No. B2701100
CAS RN: 1797893-08-3
M. Wt: 331.39
InChI Key: UEDQRWWQZDRLBB-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . This compound is offered by Benchchem for CAS No. 1797893-08-3.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring . Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial Applications

Research has explored the synthesis and evaluation of derivatives of the compound for their antibacterial potential. For instance, a study synthesized various derivatives, including azetidinones and thiazolidines, showing moderate to good activity against gram-positive and gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest the potential of these compounds in developing new antibacterial agents (Desai et al., 2008; Parvez et al., 2010).

Antimicrobial Activity

Another line of investigation has focused on the antimicrobial efficacy of compounds derived from N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide. Various studies have synthesized novel derivatives showing significant activity predominantly against Gram-negative bacteria, indicating their potential as new classes of antimicrobial agents (Woulfe & Miller, 1985; Alborz et al., 2018).

Synthesis and Characterization

Research into the compound also encompasses the synthesis and characterization of its derivatives for various scientific applications. Studies have developed methodologies for efficient synthesis, leading to derivatives with potential applications in medicinal chemistry. These efforts contribute to a better understanding of the compound's chemistry and its possible uses in creating new therapeutic agents (Mori et al., 1988; Venkataravanappa et al., 2022).

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide”, to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

N-[4-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-11(20)18-13-4-2-12(3-5-13)8-15(21)19-9-14(10-19)22-16-17-6-7-23-16/h2-7,14H,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDQRWWQZDRLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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